molecular formula C4H9ClN2S B1489677 N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride CAS No. 76495-26-6

N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride

Cat. No. B1489677
CAS RN: 76495-26-6
M. Wt: 152.65 g/mol
InChI Key: DGUZVXMJQIKOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride” is a chemical compound with the molecular formula C4H9ClN2S . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride” is 1S/C4H8N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H2,1H3,(H,5,6);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride” is a powder with a molecular weight of 152.65 . It has a storage temperature of room temperature .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Thiazolo Pyrimidines : Etemadi et al. (2016) synthesized a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines. The process involved the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine. The products demonstrated significant potential as antibacterial agents, highlighting the compound's role in medicinal chemistry (Etemadi et al., 2016).

Chemoselective Acylating Agent : Kim and Yang (2002) explored the reactivity of 2-methylamino-2-thiazoline with alkyl acyl halides. They discovered that the resulting N-acyl-2-methylamino-2-thiazolines were highly chemoselective acylating agents. This property is crucial for organic synthesis, where selectivity can significantly influence the efficiency and outcome of chemical reactions (Kim & Yang, 2002).

Biological Activities

Antimicrobial Activity : Abdelhamid et al. (2010) synthesized 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene and evaluated their antimicrobial properties. The compounds exhibited significant activity against various microorganisms, demonstrating the potential for developing new antimicrobial agents (Abdelhamid et al., 2010).

Anti-inflammatory Properties : Suh et al. (2012) evaluated N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for their anti-inflammatory activity. They found that these compounds showed direct inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases like asthma and rheumatoid arthritis. This indicates the compound's therapeutic potential in treating inflammation-related conditions (Suh et al., 2012).

Catalytic Applications

Thiazolium Carbene Catalysts : Das et al. (2016) reported the use of thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines using CO2. This process represents a sustainable approach for synthesizing pharmaceuticals and natural products, highlighting the compound's versatility and eco-friendly applications in chemical synthesis (Das et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-1,3-thiazolidin-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H2,1H3,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUZVXMJQIKOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1NCCS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride

CAS RN

76495-26-6
Record name N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Reactant of Route 4
N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Reactant of Route 5
N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Reactant of Route 6
N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.